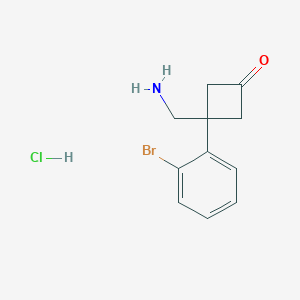

![molecular formula C44H93N4O10P B2889234 1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt) CAS No. 474922-26-4](/img/structure/B2889234.png)

1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt), also known as DSPE PEG amine, is a reactive phospholipid PEG derivative that has a primary amine group and a DSPE phospholipid bridged by a linear PEG linker . DSPE is an 18 carbon phospholipid that is highly hydrophobic .

Synthesis Analysis

The synthesis of DSPE PEG amine involves the formation of micelles due to a large hydrophilic head group . The portion of micelles is greater in the pure and polymer conjugated lipid mixture, when the latter concentration is more .Molecular Structure Analysis

The molecular weight and exact mass are averages based on the polydispersity of PEG . The structure of DSPE PEG amine includes a DSPE phospholipid bridged by a linear PEG linker .Chemical Reactions Analysis

DSPE PEG amine is a reactive phospholipid PEG derivative that has a primary amine group . It can be functionalized with various biomolecules for specific functions .Aplicaciones Científicas De Investigación

Drug Delivery Systems

DSPE-PEG-Amine is widely utilized in the development of drug delivery systems due to its amphiphilic nature, which allows it to form stable liposomal structures. These liposomes can encapsulate both hydrophobic and hydrophilic drugs, enhancing their solubility and bioavailability . The PEGylation of liposomes with DSPE-PEG-Amine extends their circulation time in the bloodstream, reducing immunogenicity and improving the pharmacokinetics of the encapsulated drugs .

Cancer Therapy

In cancer therapy, DSPE-PEG-Amine is used to create targeted nanocarriers for chemotherapeutic agents. The compound’s ability to conjugate with ligands that recognize cancer cell markers enables the targeted delivery of drugs, minimizing side effects on healthy tissues . This targeted approach is crucial in treatments like photothermal therapy, where DSPE-PEG-Amine conjugated nanoparticles are used to selectively heat and destroy cancer cells .

Imaging and Diagnostics

For imaging and diagnostics, DSPE-PEG-Amine contributes to the development of contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. It helps in the formation of nanoparticles that can be loaded with imaging agents, providing enhanced contrast and enabling precise localization of pathological sites .

Nanotechnology

In the field of nanotechnology, DSPE-PEG-Amine plays a critical role in the synthesis of nanomaterials with specific functionalities. It is used to modify the surface of nanoparticles to improve their stability, biocompatibility, and cellular uptake, which is essential for various applications including sensors and biosensors .

Targeted Therapy

DSPE-PEG-Amine is instrumental in creating nanoparticles for targeted therapy. By attaching specific ligands to the DSPE-PEG-Amine moiety, researchers can direct the nanoparticles to specific cells or tissues, allowing for precise drug delivery and reduced systemic toxicity .

Vaccine Development

In vaccine development, DSPE-PEG-Amine-based nanoparticles are used as adjuvants and delivery systems for antigens. They enhance the immune response to the vaccine’s active ingredients and can be engineered to target specific cells of the immune system, improving the efficacy of the vaccine .

Mecanismo De Acción

Target of Action

DSPE-PEG-Amine, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), has been found to target various cellular components depending on the context of its use. For instance, in the context of cancer treatment, it has been reported to target folate receptors that are usually overexpressed on a variety of cancer cells . In another study, it was used to target the bone and precisely deliver drugs to the tumor site .

Mode of Action

The compound interacts with its targets primarily through its ability to form lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver various therapeutic agents to the target sites. For example, in the case of cancer treatment, DSPE-PEG-Amine forms nanoparticles that encapsulate phenobarbital sodium, which is then released to execute cancer cells by inducing pyroptosis . In another instance, it was used to form LNPs that encapsulate mRNA for efficient gene delivery and editing .

Biochemical Pathways

The biochemical pathways affected by DSPE-PEG-Amine are largely dependent on the therapeutic agents it delivers. For instance, when used to deliver mRNA, it can mediate genome editing . When used to deliver phenobarbital sodium to cancer cells, it induces pyroptosis, a form of programmed cell death . In another study, it was found that DSPE-PEG-Amine could reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition to attenuate lung fibrosis by upregulating Nrf2 signaling .

Pharmacokinetics

The pharmacokinetics of DSPE-PEG-Amine is characterized by its ability to improve the bioavailability and stability of the therapeutic agents it delivers. As a component of lipid nanoparticles, DSPE-PEG-Amine can increase the blood circulation time and stability for encapsulated drugs . This leads to enhanced antifibrotic effects compared to direct drug instillation .

Result of Action

The result of DSPE-PEG-Amine’s action is largely dependent on the therapeutic agents it delivers. For instance, when used to deliver phenobarbital sodium, it can kill cancer cells by inducing pyroptosis . When used to deliver mRNA, it can enable efficient gene delivery and editing . In the context of pulmonary fibrosis treatment, it can reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition .

Action Environment

The action environment of DSPE-PEG-Amine can influence its action, efficacy, and stability. For instance, in a high reactive oxygen species (ROS) environment, DSPE-PEG-Amine can rapidly release the encapsulated therapeutic agents . In another instance, the ocular environment allows for efficient gene delivery and editing when DSPE-PEG-Amine is used to deliver mRNA .

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHRCGLQEUQOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H94N3O11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DSPE-PEG-Amine | |

CAS RN |

474922-26-4 |

Source

|

| Record name | DSPE-PEG 2000 Amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474922-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

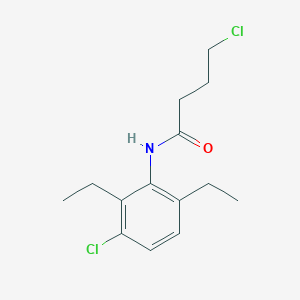

![3-(2-methoxyethyl)-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889151.png)

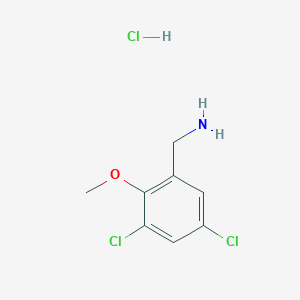

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-3-carboxamide](/img/structure/B2889153.png)

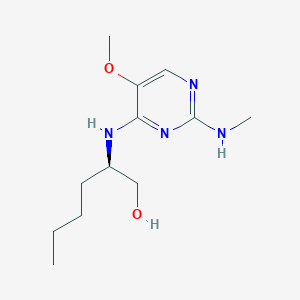

![1-(5-chloro-2-methoxyphenyl)-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2889155.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2889157.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea](/img/structure/B2889158.png)

![2-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2889163.png)

![4-(8-((3-Chloro-4-methoxyphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2889164.png)

![10-(4-ethylphenyl)-1-methyl-3-phenethyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2889170.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2889173.png)

![Ethyl 2-{[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]sulfanyl}acetate](/img/structure/B2889174.png)